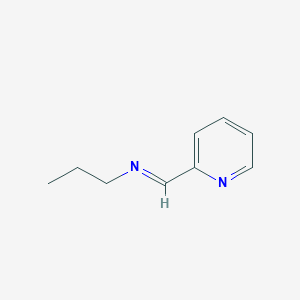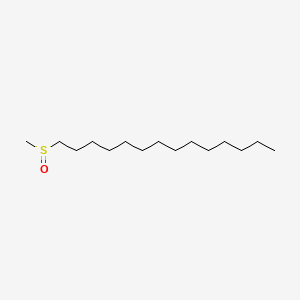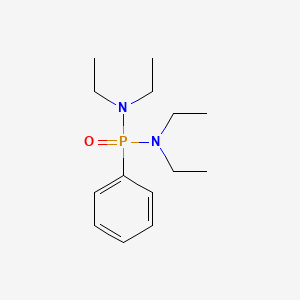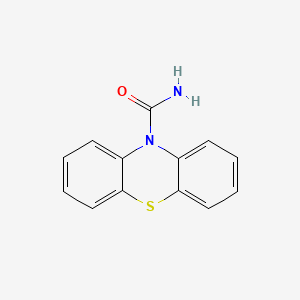
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group and a phenyl group attached to a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the acetylation of 2-methyl-1-phenyl-1-propanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- often involves large-scale acetylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological effects. Additionally, the phenyl group can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Propanone, 1-hydroxy- (Hydroxyacetone): This compound has a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
2-Propanone, 1-methoxy- (Methoxyacetone):
Uniqueness: 1-Propanone, 2-(acetyloxy)-2-methyl-1-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetyloxy and phenyl groups makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
7476-41-7 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)15-12(2,3)11(14)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
BRFUVYUENFHUPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C)(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)


![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)

![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)
![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)

